molecular formula C19H16F2N4O2 B2833758 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 1396862-43-3

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2833758
CAS No.: 1396862-43-3
M. Wt: 370.36
InChI Key: YPERSBIKYUIJCA-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. The compound's structure, featuring a 1,2,4-triazolone core substituted with cyclopropyl and phenyl rings, and an acetamide linker to a difluorophenyl group, is characteristic of scaffolds designed to target ATP-binding sites in protein kinases. Kinases are crucial signaling proteins involved in regulating cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Research into this compound focuses on its ability to modulate specific kinase pathways to induce apoptosis or inhibit proliferation in malignant cell lines. The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability and membrane permeability . Consequently, this acetamide derivative serves as a critical chemical tool for probing disease mechanisms and is a valuable intermediate in the structure-activity relationship (SAR) optimization process for developing novel targeted therapeutics.

Properties

IUPAC Name

2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-13-8-9-15(21)16(10-13)22-17(26)11-24-19(27)25(14-4-2-1-3-5-14)18(23-24)12-6-7-12/h1-5,8-10,12H,6-7,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPERSBIKYUIJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O3C_{21}H_{25}N_{5}O_{3} with a molecular weight of approximately 395.463g/mol395.463\,g/mol . The structure features a triazole ring and a cyclopropyl group, which are significant in enhancing biological activity.

PropertyValue
Molecular Weight395.463 g/mol
Molecular FormulaC21H25N5O3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves several steps including the use of hydrazine derivatives and cyclopropyl ketones. Common reagents include palladium or copper salts and solvents such as dimethyl sulfoxide or ethanol . The synthetic pathway is crucial for optimizing yield and purity for subsequent biological testing.

Antimicrobial Activity

Triazole derivatives are known for their broad-spectrum antimicrobial properties. In various studies, compounds similar to This compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a related triazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.1250.125 to 8μg/mL8\mu g/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structure-activity relationship (SAR) studies indicate that triazole compounds can exhibit significant anticancer activity. The presence of the triazole moiety enhances the interaction with biological targets involved in cancer cell proliferation. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are critical in disease pathways. Triazoles often act as enzyme inhibitors or modulators of receptor activity. Understanding these interactions is essential for optimizing therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of triazoles showed significant antibacterial activity against resistant strains of bacteria. The compound's structural features were correlated with enhanced binding affinity to bacterial enzymes .
  • Anticancer Activity : Research has indicated that derivatives with similar structural motifs to This compound exhibited IC50 values indicative of potent anticancer effects against various cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is well-known for its antimicrobial properties. Compounds containing this moiety have been reported to exhibit significant activity against a range of pathogens.

Case Studies and Findings:

  • A study highlighted that derivatives of 1,2,4-triazole demonstrated potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as vancomycin .
  • Another research indicated that triazole hybrids exhibited broad-spectrum antifungal activity, particularly against Candida species and Aspergillus spp., making them valuable candidates for antifungal drug development .

Anticancer Properties

Research has shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Studies and Findings:

  • Studies have identified that compounds similar to 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide exhibit cytotoxic effects on several cancer cell lines. For instance, derivatives were found to induce apoptosis in human breast cancer cells by activating apoptotic pathways .
CompoundCancer Cell LineIC50 (µM)
AMCF715
BHeLa12
CA54910

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has also been explored extensively.

Case Studies and Findings:

  • Research indicates that certain triazole derivatives can inhibit pro-inflammatory cytokines in vitro and in vivo models. For example, compounds have been shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Central Nervous System Activity

Recent studies suggest that triazole derivatives may possess anticonvulsant and neuroprotective properties.

Case Studies and Findings:

  • A series of triazole compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure model in rodents. Some derivatives exhibited significant protective effects against seizures .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of triazole compounds.

Key Insights:

  • The presence of electron-withdrawing groups on the phenyl ring significantly enhances antimicrobial activity. Additionally, modifications at the cyclopropyl position have been shown to affect the potency against various pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural homology with other triazolone derivatives, differing primarily in substituents on the triazolone core and the arylacetamide side chain. Below is a comparative analysis with a closely related analogue:

Compound Name Molecular Formula Core Substituents Side Chain Molecular Weight (g/mol) Calculated LogP
2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide (Target Compound) C₂₀H₁₅F₂N₄O₂ 3-cyclopropyl, 4-phenyl N-(2,5-difluorophenyl) 381.3 3.8
2-[(4-cyclopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₁₄H₁₂F₃N₃O₂S 4-cyclopropyl, 3-sulfanyl N-[4-(trifluoromethoxy)phenyl] 343.3 4.2

Key Differences and Implications

Core Modifications :

  • The target compound features a 3-cyclopropyl and 4-phenyl substitution on the triazolone core, while the analogue in replaces the phenyl with a sulfanyl (-S-) group at position 3. The sulfanyl group may increase polarity but reduce metabolic stability compared to the cyclopropyl-phenyl combination.

Physicochemical Properties :

  • The target compound’s lower calculated LogP (3.8 vs. 4.2) suggests improved aqueous solubility, critical for bioavailability. However, the trifluoromethoxy group in the analogue may confer stronger hydrophobic interactions in binding pockets.

Q & A

Basic Research Questions

Q. What synthetic routes are employed for the preparation of 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,5-difluorophenyl)acetamide, and how are purity and yield optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, starting with cyclocondensation of substituted hydrazines with carbonyl derivatives to form the triazole ring. Key steps include:

  • Controlled copolymerization : Analogous to P(CMDA-DMDAAC)s synthesis (), stoichiometric ratios of reactants and inert atmosphere (N₂/Ar) prevent side reactions.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the product.
  • Yield Optimization : Reaction monitoring via Thin Layer Chromatography (TLC) and adjustment of temperature/pH (e.g., 60–80°C, pH 6–7) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, acetamide carbonyl at ~170 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending in the triazole ring (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the solid-state structure of this compound?

  • Methodological Answer :

  • Crystallization : Slow evaporation of saturated solutions (e.g., DMSO/EtOH) yields diffraction-quality crystals.
  • Data Collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 100–295 K.
  • Refinement : SHELXL ( ) refines atomic coordinates, thermal parameters, and hydrogen bonding (R-factor < 0.06). Disordered moieties (e.g., cyclopropyl) require constraints .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents (e.g., cyclopropyl, difluorophenyl)?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropyl with methyl/ethyl groups () or vary fluorophenyl positions ( ).
  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition via IC₅₀ assays).
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) correlates substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability).
  • Metabolic Stability Tests : Assess liver microsome stability to identify pharmacokinetic discrepancies.
  • Epistemological Frameworks : Apply quadripolar methodology ( ) to harmonize theoretical, technical, and morphological factors .

Q. How can polymorphism in this compound impact its crystallographic and pharmacological properties?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone, acetonitrile) and analyze via SC-XRD ( ).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions (Tg, Tm).
  • Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid .

Q. What experimental approaches characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (pH 1–13) at 40–60°C for 24–72 hours.
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed triazole ring).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .

Methodological Considerations for Data Interpretation

  • Crystallographic Data Conflicts : Address SHELXL refinement errors (e.g., overfitting) by cross-validating with Hirshfeld surface analysis ( ).
  • Spectral Artifacts : Use deuterated solvents to minimize ¹H NMR splitting from proton exchange .
  • Biological Replicability : Apply Bruker AXS instrumentation ( ) for standardized XRD data collection to reduce inter-lab variability.

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